

(3,4-Dimethoxypyridin-2-yl)methanol CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3,4-Dimethoxypyridin-2-yl)methanol

Cat. No.: B137945

[Get Quote](#)

An In-depth Technical Guide to **(3,4-Dimethoxypyridin-2-yl)methanol**

This technical guide provides a comprehensive overview of **(3,4-Dimethoxypyridin-2-yl)methanol**, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Compound Identification

(3,4-Dimethoxypyridin-2-yl)methanol is a substituted pyridinemethanol derivative. Its primary significance lies in its role as a precursor in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors.

- CAS Number: 72830-08-1[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- IUPAC Name: **(3,4-dimethoxypyridin-2-yl)methanol**[\[2\]](#)
- Synonyms: 3,4-Dimethoxy-2-pyridinemethanol, 2-Hydroxymethyl-3,4-dimethoxypyridine, 3,4-Dimethoxy-2-(hydroxymethyl)pyridine[\[1\]](#)

Physicochemical Properties

The physical and chemical properties of **(3,4-Dimethoxypyridin-2-yl)methanol** are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₁ NO ₃	[1] [3] [4]
Molecular Weight	169.18 g/mol	[1] [2] [3] [4]
Appearance	Solid, Pale Tan	[4] [5]
Melting Point	92-95 °C	[5]
Boiling Point	275.5 ± 35.0 °C (Predicted)	[5]
275.516 °C at 760 mmHg	[1] [2]	
Density	1.170 ± 0.06 g/cm ³ (Predicted)	[5]
1.2 ± 0.1 g/cm ³	[1]	
Flash Point	120.4 ± 25.9 °C	[1]
Refractive Index	1.523	[1]
pKa	12.73 ± 0.10 (Predicted)	[5]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Very Slightly)	[5]
Storage	Inert atmosphere, 2-8°C	[5]

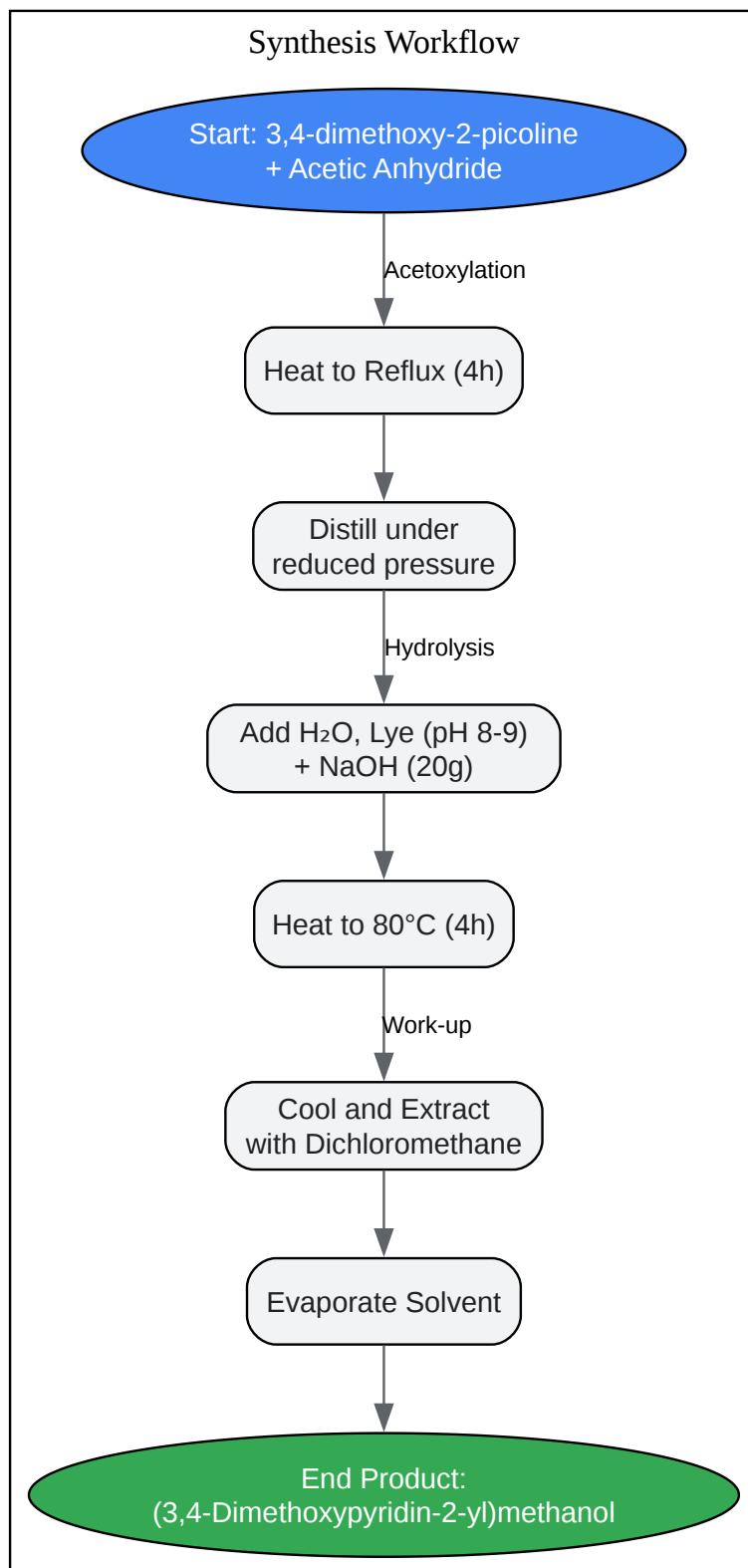
Synthesis and Experimental Protocols

(3,4-Dimethoxypyridin-2-yl)methanol is synthesized from 3,4-dimethoxy-2-picoline. The following protocol is based on methodologies described in patent literature for the preparation of this intermediate.[\[6\]](#)

Experimental Protocol: Synthesis of (3,4-Dimethoxypyridin-2-yl)methanol[\[8\]](#)

Materials:

- 3,4-dimethoxy-2-picoline


- Acetic anhydride
- Water
- Sodium hydroxide
- Dichloromethane

Procedure:

- Acetoxylation:
 - In a reaction flask, add 45g of 3,4-dimethoxy-2-picoline and 132g of acetic anhydride.
 - Slowly heat the mixture to reflux and maintain reflux for 4 hours.
 - After the reaction, remove the excess acetic anhydride by distillation under reduced pressure.
- Hydrolysis:
 - To the dried residue, add 150g of water.
 - Adjust the pH to 8-9 using a lye solution.
 - Add 20g of sodium hydroxide and heat the mixture to 80°C. Maintain this temperature for 4 hours.
- Extraction and Isolation:
 - Cool the reaction mixture to 25-30°C.
 - Perform extraction using dichloromethane (3 x 100ml).
 - Combine the organic layers and evaporate the solvent under reduced pressure to obtain the final product, **(3,4-Dimethoxypyridin-2-yl)methanol**.

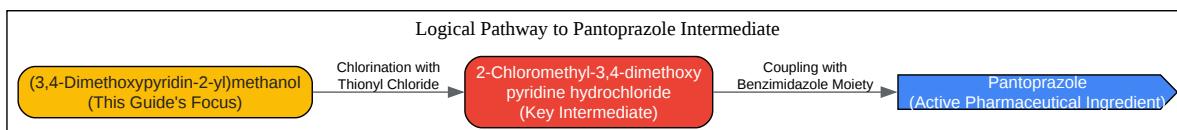
Expected Outcome:

- Yield: Approximately 41g (91%)
- Melting Point of Product: 94-95°C

[Click to download full resolution via product page](#)

Synthesis workflow for **(3,4-Dimethoxypyridin-2-yl)methanol**.

Applications in Drug Development


The primary application of **(3,4-Dimethoxypyridin-2-yl)methanol** is as a crucial building block for the synthesis of proton pump inhibitors (PPIs), such as pantoprazole.^[6] These drugs are widely used to treat acid-related disorders. The hydroxyl group of the methanol is typically converted into a better leaving group, such as a chloride, to facilitate coupling with a benzimidazole derivative.

Role as a Pharmaceutical Intermediate

(3,4-Dimethoxypyridin-2-yl)methanol is converted to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a direct precursor for pantoprazole.^[6] This conversion is a key step in the overall synthesis pathway of the active pharmaceutical ingredient (API).

Protocol for Chlorination:^[6]

- Add **(3,4-Dimethoxypyridin-2-yl)methanol** and dichloromethane to a reaction flask.
- Introduce thionyl chloride and allow the reaction to proceed for 4 hours.
- Evaporate the dichloromethane under reduced pressure.
- Add an anhydrous alcohol solution and cool to below 5°C to induce crystallization.
- Isolate the resulting 2-chloromethyl-3,4-dimethoxypyridine hydrochloride via suction filtration.

[Click to download full resolution via product page](#)

Pathway from the core compound to a key PPI intermediate.

Safety and Handling

(3,4-Dimethoxypyridin-2-yl)methanol is intended for laboratory use.^{[3][4]} As with any chemical reagent, it should be handled in accordance with good industrial hygiene and safety practices.

- **Handling:** Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.^[3]
- **Storage:** Keep the container tightly closed and store in a dry, well-ventilated place under an inert atmosphere, preferably at 2-8°C.^[5]
- **Hazards:** The toxicological properties have not been thoroughly investigated.^[3] May cause respiratory irritation.^[3]

Conclusion

(3,4-Dimethoxypyridin-2-yl)methanol (CAS No. 72830-08-1) is a well-characterized chemical intermediate with significant value in the pharmaceutical industry. Its defined physicochemical properties and established synthetic protocols make it a reliable precursor for the production of high-value active pharmaceutical ingredients, particularly proton pump inhibitors. This guide provides the essential technical information for its synthesis, application, and handling, serving as a valuable resource for professionals in drug development and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. bocsci.com [bocsci.com]
- 3. capotchem.cn [capotchem.cn]

- 4. (3,4-Dimethoxypyridin-2-yl)methanol | CymitQuimica [cymitquimica.com]
- 5. 3,4-Dimethoxy-2-pyridinemethanol | 72830-08-1 [chemicalbook.com]
- 6. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [(3,4-Dimethoxypyridin-2-yl)methanol CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137945#3-4-dimethoxypyridin-2-yl-methanol-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com